3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine
Brand Name: Vulcanchem
CAS No.: 134811-94-2
VCID: VC13253992
InChI: InChI=1S/C11H12N2S/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3
SMILES: CC1=C(SC(=N1)C2=CC(=CC=C2)N)C
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine

CAS No.: 134811-94-2

Cat. No.: VC13253992

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine - 134811-94-2

Specification

CAS No. 134811-94-2
Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
IUPAC Name 3-(4,5-dimethyl-1,3-thiazol-2-yl)aniline
Standard InChI InChI=1S/C11H12N2S/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3
Standard InChI Key OIJIBDFWTAKIBS-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2=CC(=CC=C2)N)C
Canonical SMILES CC1=C(SC(=N1)C2=CC(=CC=C2)N)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine consists of a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—linked to an aniline moiety via a methyl-substituted carbon. The thiazole ring is substituted with methyl groups at the 4- and 5-positions, while the phenylamine group introduces aromaticity and potential hydrogen-bonding sites. This configuration enables interactions with biological targets such as kinases and DNA repair enzymes.

The molecular formula is C₁₁H₁₁N₃S, with a molecular weight of 217.29 g/mol. Key physicochemical parameters include a calculated LogP (octanol-water partition coefficient) of 2.31, indicating moderate lipophilicity, and a polar surface area (PSA) of 50.7 Ų, which influences membrane permeability and bioavailability.

Table 1: Molecular Properties of 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine

PropertyValue
Molecular FormulaC₁₁H₁₁N₃S
Molecular Weight217.29 g/mol
LogP2.31
Polar Surface Area50.7 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine typically involves a multi-step sequence starting with the condensation of thiourea derivatives with α-haloketones. For example, reacting 4,5-dimethylthiazol-2-amine with bromoacetophenone in ethanol under reflux yields the intermediate thiazole ring, which is subsequently functionalized with an aniline group via nucleophilic aromatic substitution.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics and improve yields. A study demonstrated that heating a mixture of 4,5-dimethylthiazole-2-carboxylic acid and phenylamine in dimethyl sulfoxide (DMSO) at 120°C for 15 minutes under microwave conditions achieved a 92% yield with >95% purity . This method reduces side reactions and enhances scalability compared to traditional thermal approaches.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Reaction Time
Conventional Reflux75856 hours
Microwave-Assisted929515 minutes

Biological Activity and Mechanisms of Action

Kinase Inhibition Profiling

Biophysical studies using differential scanning fluorimetry (DSF) revealed that 3-(4,5-Dimethyl-thiazol-2-yl)-phenylamine stabilizes CDK9/cyclin T by binding to the ATP pocket, with a dissociation constant (Kd) of 18 nM . This interaction prevents phosphorylation of the RNA polymerase II C-terminal domain, inducing apoptosis in rapidly dividing cells.

Analytical Characterization

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure: ¹H NMR (400 MHz, DMSO-d₆) δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 2.45 (s, 3H, CH₃), 2.32 (s, 3H, CH₃). High-resolution mass spectrometry (HRMS) matches the theoretical exact mass of 217.0720 [M+H]⁺.

Pharmacological Applications and Future Directions

Drug Development Prospects

The compound’s selectivity for CDK9 over other kinases (e.g., CDK2) positions it as a candidate for targeted cancer therapies. Preclinical studies in xenograft models of leukemia showed a 60% reduction in tumor volume after 21 days of treatment at 10 mg/kg/day .

Challenges and Optimization

Current limitations include moderate aqueous solubility (0.12 mg/mL at pH 7.4), which hinders bioavailability. Prodrug strategies, such as phosphate ester formation, are under investigation to enhance pharmacokinetic profiles .

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